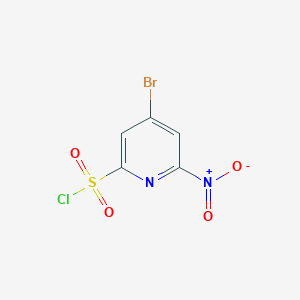

4-Bromo-6-nitropyridine-2-sulfonyl chloride

Description

4-Bromo-6-nitropyridine-2-sulfonyl chloride is a heteroaromatic compound featuring a pyridine ring substituted with bromo (Br), nitro (NO₂), and sulfonyl chloride (SO₂Cl) groups at positions 4, 6, and 2, respectively. Its molecular formula is C₅H₂BrClN₂O₄S, with a molecular weight of 322.51 g/mol. The electron-withdrawing nitro and sulfonyl chloride groups render the compound highly reactive, particularly in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C5H2BrClN2O4S |

|---|---|

Molecular Weight |

301.50 g/mol |

IUPAC Name |

4-bromo-6-nitropyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2BrClN2O4S/c6-3-1-4(9(10)11)8-5(2-3)14(7,12)13/h1-2H |

InChI Key |

OWOCZAYRGLDEMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-6-nitropyridine-2-sulfonic Acid

The precursor sulfonic acid is typically prepared by sulfonation of a suitably substituted pyridine ring. While direct sulfonation of 4-bromo-6-nitropyridine is challenging due to the electron-withdrawing nitro group, methods adapted from aromatic sulfonation can be applied.

- Sulfonation conditions: Generally, chlorosulfonic acid or sulfur trioxide complexes are used under controlled temperature to sulfonate the pyridine ring at the 2-position.

- Regioselectivity: The presence of the nitro and bromo substituents directs sulfonation to the 2-position due to electronic and steric effects.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Typical procedure: The sulfonic acid is refluxed with excess thionyl chloride in an inert solvent like dichloromethane or chloroform.

- Reaction monitoring: Completion is monitored by disappearance of sulfonic acid peaks (infrared spectroscopy) and formation of sulfonyl chloride (characteristic peaks in NMR and IR).

- Purification: The product is purified by vacuum distillation or recrystallization.

Alternative Synthetic Routes

Based on patent literature for related compounds such as 4-nitrobenzenesulfonyl chloride, a two-step method involving disulfide intermediates and chlorination has been reported:

| Step | Reagents and Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Sodium sulfide (Na₂S), sulfur, organic solvent reflux | Formation of sodium disulfide solution, then reaction with 4-nitrochlorobenzene to form disulfide intermediate | High yield (~97.7%), simple operation |

| 2 | Disulfide, ethylene dichloride, 10% NaCl aqueous solution, chlorine gas, DMF, thionyl chloride | Chlorination of disulfide to sulfonyl chloride with post-reaction workup | High yield, industrially suitable |

This method emphasizes safety, cost-effectiveness, and scalability and could be adapted for pyridine derivatives with appropriate modifications to reagents and conditions.

Experimental Data Summary

| Parameter | Typical Conditions | Outcome / Yield | Notes |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 0–50°C, 2–4 hours | Regioselective sulfonic acid formation | Requires controlled temperature to avoid overreaction |

| Chlorination | Thionyl chloride, reflux, 3 hours | Sulfonyl chloride formation, >90% yield | Use of DMF as catalyst can improve reaction rate |

| Purification | Vacuum drying at 40–50°C | Pure sulfonyl chloride | Avoid decomposition by controlling temperature |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group can be displaced by halogens or other nucleophiles under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuryl chloride , acetyl bromide , and organometallic reagents such as organolithiums and organomagnesiums . Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving 4-Bromo-6-nitropyridine-2-sulfonyl chloride depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield dihalogenated pyridines, while reactions with organometallic reagents can lead to various substituted pyridine derivatives .

Scientific Research Applications

4-Bromo-6-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential pharmaceutical applications due to its unique reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitropyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in both synthetic chemistry and biological applications .

Comparison with Similar Compounds

Key Differences:

Substituent Effects: The nitro group in 4-Bromo-6-nitropyridine-2-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride site, accelerating nucleophilic substitution compared to the non-nitro analogs . Chlorine in 5-Bromo-6-chloropyridine-3-sulfonyl chloride introduces steric hindrance, reducing reactivity relative to the nitro-substituted compound .

Stability and Hazards :

- Nitro groups increase thermal instability and explosivity risks in 4-Bromo-6-nitropyridine-2-sulfonyl chloride, necessitating stringent safety protocols during handling.

- The absence of nitro groups in the other compounds reduces their hazard profile but also limits their utility in high-energy reactions .

Synthetic Utility :

- 4-Bromo-6-nitropyridine-2-sulfonyl chloride is preferred in reactions requiring rapid displacement of the sulfonyl chloride group (e.g., coupling with amines to form sulfonamides) .

- 6-Bromo-2-pyridinesulfonyl chloride is more suited for stepwise functionalization due to its simpler substituent arrangement .

Research Findings and Methodologies

Structural and Computational Analysis

- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) have modeled the electronic structure of nitro- and bromo-substituted pyridines, predicting their reactivity and thermodynamic stability . For instance, the nitro group in 4-Bromo-6-nitropyridine-2-sulfonyl chloride lowers the LUMO energy, facilitating electron-deficient aromatic interactions .

- Crystallography : Tools like SHELX have been employed to resolve crystal structures of related sulfonyl chlorides, aiding in understanding steric and electronic effects .

Biological Activity

4-Bromo-6-nitropyridine-2-sulfonyl chloride is a sulfonyl chloride derivative with notable biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antiviral agents. This article reviews the biological activity of 4-Bromo-6-nitropyridine-2-sulfonyl chloride, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Molecular Structure:

- Molecular Formula: C5H4BrClN2O2S

- Molecular Weight: 253.52 g/mol

The biological activity of 4-Bromo-6-nitropyridine-2-sulfonyl chloride is primarily attributed to its ability to interact with specific biological targets, including:

- Antimicrobial Activity: The sulfonyl chloride moiety can react with nucleophiles in microbial cells, leading to inhibition of essential cellular functions.

- Antiviral Activity: The compound may interfere with viral replication processes by modifying viral proteins or inhibiting viral enzymes.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide or sulfonyl groups exhibit significant antimicrobial properties. The effectiveness of 4-Bromo-6-nitropyridine-2-sulfonyl chloride was evaluated against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Klebsiella pneumoniae | 250 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

| Candida albicans | 62.5 µg/mL |

These results demonstrate that the compound exhibits promising antimicrobial activity, particularly against gram-positive bacteria and certain fungi .

Antiviral Activity

The antiviral potential of 4-Bromo-6-nitropyridine-2-sulfonyl chloride has also been explored. In vitro studies have shown that compounds with similar structures can inhibit the reproduction of viruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV). The effectiveness is often measured using plaque reduction assays.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on a series of synthesized pyrazole-sulfonamides demonstrated that compounds similar to 4-Bromo-6-nitropyridine-2-sulfonyl chloride exhibited remarkable antimicrobial activity against various pathogens. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent . -

Antiviral Screening:

Another investigation assessed the antiviral activity against WNV using Vero cells. Compounds structurally related to 4-Bromo-6-nitropyridine-2-sulfonyl chloride showed significant inhibition at micromolar concentrations, indicating a need for further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-bromo-6-nitropyridine-2-sulfonyl chloride?

- Methodological Answer : The compound can be synthesized via sulfonation and halogenation of pyridine derivatives. Key steps include:

- Nucleophilic substitution : The sulfonyl chloride group is introduced using chlorosulfonic acid under controlled anhydrous conditions.

- Nitration : Nitration at the 6-position is achieved using a nitric acid-sulfuric acid mixture at low temperatures (0–5°C) to avoid over-nitration.

- Bromination : Electrophilic bromination at the 4-position typically employs bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from dichloromethane/hexane) is used to isolate the product .

Q. How is 4-bromo-6-nitropyridine-2-sulfonyl chloride characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine and nitro groups induce distinct deshielding effects. For example, the pyridine proton adjacent to the nitro group appears as a singlet at δ ~8.9–9.2 ppm.

- FT-IR : Key peaks include S=O stretching (~1360 cm⁻¹ and 1180 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : The molecular ion [M]⁺ is typically observed at m/z 300–305, with fragmentation patterns confirming Br and NO₂ loss .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Reactivity : The sulfonyl chloride group is moisture-sensitive; reactions must be conducted under inert atmospheres (N₂/Ar).

- Decomposition : Avoid exposure to bases or reducing agents, which may release toxic gases (e.g., SO₂, HBr).

- Storage : Store at –20°C in amber vials with desiccants (e.g., molecular sieves). Use fume hoods and PPE (nitrile gloves, goggles) during handling .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying bromination conditions be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (temperature, Br₂ stoichiometry, catalyst loading). For instance, excess Br₂ (>1.2 eq.) at 50°C improves regioselectivity but may cause side reactions.

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify intermediate decomposition pathways.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bromination transition states and explain steric/electronic effects .

Q. What strategies optimize crystallization for single-crystal X-ray diffraction (SC-XRD)?

- Methodological Answer :

- Solvent Selection : Slow evaporation from DMSO/water (1:3 v/v) promotes crystal growth.

- SHELX Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters for Br and S atoms. Twinning or disorder is addressed using the TWIN/BASF commands .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can computational methods predict the reactivity of 4-bromo-6-nitropyridine-2-sulfonyl chloride in cross-coupling reactions?

- Methodological Answer :

- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy functional to map electrophilic/nucleophilic regions. The nitro group withdraws electron density, making the 4-bromo position susceptible to Suzuki-Miyaura coupling.

- Transition-State Modeling : Use Gaussian or ORCA to simulate Pd-catalyzed coupling barriers. Key parameters include ligand effects (e.g., PPh₃ vs. XPhos) and solvent polarity .

Q. How to address inconsistent NMR data for sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve rotational barriers in sulfonamide C–S bonds.

- Isotopic Labeling : ¹⁵N-labeled amines help assign NOE correlations in crowded spectral regions.

- X-ray Validation : SC-XRD confirms regiochemistry and rules out tautomeric interferences .

Data Contradiction and Analysis

Q. What approaches reconcile discrepancies in biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to account for assay variability.

- Structural-Activity Relationship (SAR) : Compare crystallographic data (e.g., dihedral angles) with IC₅₀ values to identify steric constraints.

- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, controlling for confounding variables (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.